(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
Overview
Description
(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
Studies on similar compounds have highlighted the importance of the conformational and molecular structure in determining their chemical and physical properties. For instance, research on isomers of prop-2-enoic acid derivatives has shown how the spatial arrangement of the carboxylic acid group and the double bond influence the molecule's supramolecular structure through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004). Such analyses are crucial for understanding how specific configurations might affect the reactivity and interaction of "(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid" in various applications.
Synthesis and Reactivity
The synthesis of 3,3-disubstituted prop-2-enoic acids via palladium-catalyzed cross-coupling has been explored, offering a method for selectively preparing these compounds under mild conditions. This highlights the potential for synthesizing derivatives of "this compound" for various scientific research applications (Abarbri et al., 2002).
Photophysical and Electronic Properties
Research into acrylonitrile derivatives with specific substitutions has revealed insights into their photophysical properties and electronic structures. Such studies can be relevant for understanding the properties of "this compound" derivatives, especially those related to optical and electronic applications (Percino et al., 2016).
Biological Activity
While direct studies on "this compound" were not found, research on similar compounds has explored their biological activities, including antiviral, immunomodulating, and potential inhibitory effects on biosynthesis pathways in bacteria. This suggests areas where the chemical might have potential applications, pending specific research into its bioactivity (Modzelewska-Banachiewicz et al., 2009).
Material Science and Liquid Crystal Technology
Compounds structurally related to "this compound" have been investigated for their utility in material science, including the photoalignment of liquid crystals. This indicates the potential of such molecules for developing new materials with specific optical properties (Hegde et al., 2013).
Properties
IUPAC Name |
(Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOAJEKVHQVOOQ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C\C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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